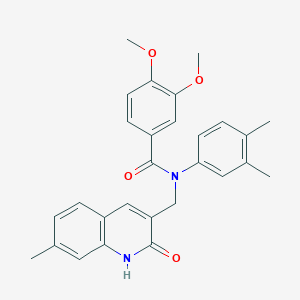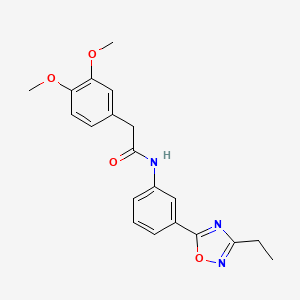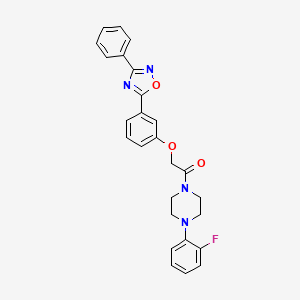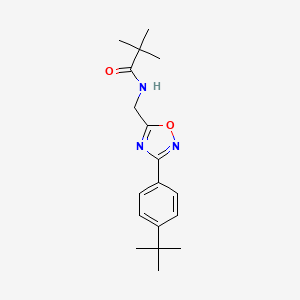
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as TOT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide interacts with DNA and RNA, leading to changes in gene expression and cellular metabolism. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to interact with proteins involved in cell signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide also exhibits excellent photophysical properties, making it an ideal candidate for bioimaging applications. However, one of the main limitations of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based organic semiconductors with improved performance for use in electronic devices. Another potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based fluorescent probes for bioimaging with improved sensitivity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves the reaction of 2-bromo thiophene with 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with m-tolyl boronic acid to yield N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
In optoelectronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a fluorescent probe for bioimaging. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide exhibits excellent photophysical properties, including high quantum yield and good photostability, making it an ideal candidate for bioimaging applications.
Propriétés
IUPAC Name |
N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-4-7-14(12-13)18-22-20(25-23-18)15-8-2-3-9-16(15)21-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKBKLXCSAHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

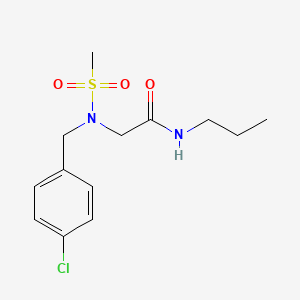


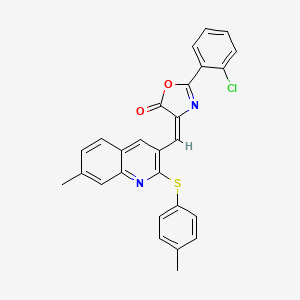
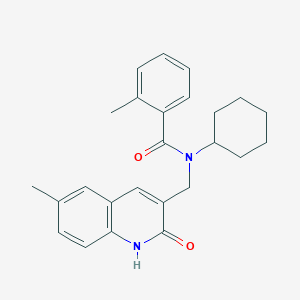
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
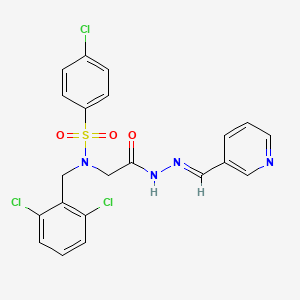


![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714478.png)
